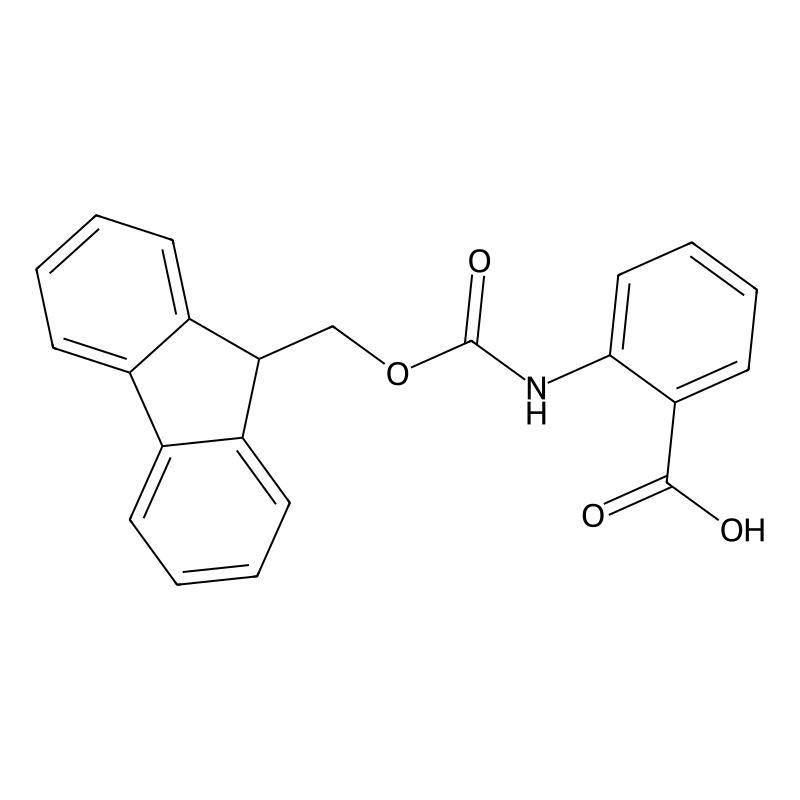

Fmoc-2-Abz-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Fmoc-2-Abz-OH, also known as N-Fmoc-anthranilic acid or 2-(Fmoc-amino)benzoic acid, is a chemical compound used in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for efficiently creating peptides, which are chains of amino acids that play essential roles in biological processes.

Function in Peptide Synthesis

Fmoc-2-Abz-OH serves as a building block in SPPS. It incorporates the amino acid anthranilic acid into the growing peptide chain []. Anthranilic acid possesses a unique aromatic ring structure that can be useful for various research purposes:

- Fluorophore Labeling: The aromatic ring of anthranilic acid can be readily modified with fluorescent tags, enabling researchers to track and visualize peptides within cells [].

- Affinity Chromatography: Specific modifications on the anthranilic acid moiety can be used to create affinity tags for purifying peptides or enriching them from complex mixtures [].

- Bioorthogonal Reactions: The chemical properties of the anthranilic acid group allow for selective conjugation with other biomolecules through bioorthogonal reactions, minimizing interference with native biological processes [].

Applications

Fmoc-2-Abz-OH finds applications in various areas of scientific research, including:

- Drug Discovery: Researchers can utilize Fmoc-2-Abz-OH to synthesize peptides that target specific proteins or enzymes, aiding in the development of new therapeutic agents [].

- Material Science: Fmoc-2-Abz-OH can be incorporated into the design of functional materials with tailored properties, such as self-assembling peptides for tissue engineering or biocompatible surfaces [].

- Chemical Biology: The unique properties of the anthranilic acid group enable the study of protein-peptide interactions and the development of novel probes for cellular imaging [].

Fmoc-2-Abz-OH, also known as N-Fmoc-anthranilic acid or 2-(Fmoc-amino)benzoic acid, is a chemical compound with the molecular formula C22H17NO4. It is primarily utilized in the field of solid-phase peptide synthesis (SPPS), serving as a building block that incorporates anthranilic acid into peptide chains. The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a protective group for the amino functionality, allowing for selective reactions during peptide synthesis while preventing undesired side reactions .

- Substitution Reactions: The presence of the Fmoc-protected amino group allows for nucleophilic substitution reactions, which are essential in peptide bond formation during SPPS.

- Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine for further coupling reactions.

- Coupling Reactions: Fmoc-2-Abz-OH can react with activated carboxylic acids to form amide bonds, a crucial step in peptide synthesis .

While Fmoc-2-Abz-OH itself is not primarily studied for direct biological activity, its derivatives and the peptides synthesized using it can exhibit various biological properties. Peptides incorporating anthranilic acid have been investigated for their roles in biological systems, including potential antimicrobial and anticancer activities. The unique aromatic structure of anthranilic acid may also contribute to interactions with biological targets .

The synthesis of Fmoc-2-Abz-OH typically involves the following steps:

- Protection of Anthranilic Acid: The amino group of anthranilic acid is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

- Coupling Reaction: The protected anthranilic acid is then coupled with appropriate reagents to form the final product.

- Purification: The crude product is purified using techniques such as chromatography to yield pure Fmoc-2-Abz-OH.

This compound can also be synthesized through various methods involving different coupling agents and solvents, depending on the desired purity and yield .

Fmoc-2-Abz-OH has several applications in scientific research and industry:

- Solid-Phase Peptide Synthesis: It serves as a key building block in synthesizing peptides for research and therapeutic purposes.

- Chemical Biology: Compounds derived from Fmoc-2-Abz-OH are used in studying protein interactions and functions.

- Drug Development: Peptides synthesized using this compound may be explored for therapeutic applications due to their potential biological activities .

Several compounds are structurally similar to Fmoc-2-Abz-OH, each with unique properties and applications. Here are some notable examples:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Fmoc-4-Abz-OH | Similar structure with a para substitution on the aromatic ring | May exhibit different reactivity profiles |

| Fmoc-Diaminobenzoic Acid | Contains two amino groups; used in complex peptide synthesis | Versatile in forming multiple peptide linkages |

| Fmoc-Dbz(o-Nitro)-OH | Incorporates a nitro group; used in specific coupling reactions | Useful for introducing functional groups in peptides |

| Fmoc-Boc-Diaminobenzoic Acid | Combines two protective groups; prevents side reactions | Enhances stability during synthesis |

Fmoc-2-Abz-OH stands out due to its specific use of anthranilic acid, which imparts unique properties to synthesized peptides compared to other derivatives like diamino or nitro-substituted compounds. Its role in SPPS highlights its importance in creating diverse peptide libraries for biological studies .

Fluorenylmethoxycarbonyl-2-aminobenzoic acid represents a critical building block in peptide synthesis, serving as a protected derivative of anthranilic acid that enables selective chemical transformations [1] [2]. The compound, characterized by its molecular formula C22H17NO4 and molecular weight of 359.4 daltons, combines the fluorenylmethoxycarbonyl protecting group with the 2-aminobenzoic acid scaffold [3] [4]. This unique structural arrangement provides both stability under acidic conditions and selective removability under basic conditions, making it invaluable for complex synthetic sequences [5] [6].

Traditional Carbamate Formation Protocols

Traditional carbamate formation protocols for fluorenylmethoxycarbonyl-2-aminobenzoic acid synthesis rely on well-established methodologies that have been refined over decades of peptide chemistry research [7] [11]. The most prevalent approach involves the direct reaction of 2-aminobenzoic acid with fluorenylmethoxycarbonyl chloride under basic conditions [14] [15]. This methodology typically employs sodium bicarbonate as the base, maintaining reaction temperatures between 0-25°C for optimal control [13] [18].

The mechanism of traditional carbamate formation proceeds through nucleophilic attack of the amino group on the carbonyl carbon of the fluorenylmethoxycarbonyl chloride, followed by elimination of hydrogen chloride [14] [15]. This process requires careful pH control to ensure complete conversion while minimizing side reactions [12] [17]. Research has demonstrated that maintaining the reaction mixture at pH 8-9 provides optimal conditions for carbamate bond formation [10] [17].

Alternative traditional approaches include the use of fluorenylmethoxycarbonyl succinimide, which offers superior control over reaction conditions and reduced side product formation [6] [15]. This reagent reacts more selectively with amino groups, resulting in yields typically ranging from 80-96% under mild conditions [13] [18]. The reaction proceeds through a similar nucleophilic substitution mechanism but with improved leaving group properties that enhance overall efficiency [11] [15].

Table 1: Traditional Carbamate Formation Protocols

| Reaction Method | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Main Advantages |

|---|---|---|---|---|

| Fluorenylmethoxycarbonyl chloride/Base (Sodium bicarbonate) | 0-25 | 1-24 | 75-95 | Simple procedure |

| Fluorenylmethoxycarbonyl succinimide/Base (Mild conditions) | 0-25 | 2-12 | 80-96 | Better control, fewer side reactions |

| Fluorenylmethoxycarbonyl anhydride/Base | 25-40 | 4-12 | 70-88 | High efficiency |

| Carbonyldiimidazole-mediated coupling | 25 | 3-8 | 78-92 | Mild conditions |

| Disuccinimidyl carbonate-mediated coupling | 40 | 15-24 | 85-98 | High yield with hindered substrates |

| Carbamic acid-isocyanate route | 25-60 | 2-6 | 65-85 | Versatile approach |

The disuccinimidyl carbonate-mediated approach represents an advanced traditional method that addresses challenges associated with hindered amino acid substrates [13]. This protocol utilizes elevated temperatures and extended reaction times to achieve high yields even with sterically demanding starting materials [13]. The method proves particularly valuable when conventional fluorenylmethoxycarbonyl chloride approaches fail to provide satisfactory conversion rates [11] [13].

Novel One-Step Coupling Strategies

Recent developments in synthetic methodology have introduced innovative one-step coupling strategies that significantly streamline the preparation of fluorenylmethoxycarbonyl-2-aminobenzoic acid derivatives [19] [20]. These approaches eliminate the need for pre-activation of reagents and enable direct coupling under operationally simple conditions [21] [22].

The most notable advancement involves the application of 5-nitro-4,6-dithiocyanatopyrimidine as a coupling reagent, which enables rapid peptide bond formation in minimal reaction times [22]. This novel reagent facilitates coupling reactions within 1-5 minutes at room temperature, representing a dramatic improvement over traditional methods that require hours for completion [22] [23]. The reagent demonstrates excellent compatibility with fluorenylmethoxycarbonyl-protected substrates and maintains high selectivity throughout the coupling process [22].

Another significant innovation encompasses three-component coupling reactions that incorporate carbon dioxide as a reactive component [11] [17]. These methodologies enable the formation of carbamate bonds through direct reaction of amines, carbon dioxide, and alkylating agents in the presence of cesium carbonate [11]. The approach offers environmental advantages by utilizing carbon dioxide as a renewable feedstock while achieving yields comparable to traditional methods [11] [17].

One-pot precipitation methods have emerged as particularly valuable for large-scale synthesis applications [19] [20]. These strategies involve direct coupling of diaminobenzoic acid with fluorenylmethoxycarbonyl-amino acids, yielding pure products in 40-94% yield without requiring additional purification steps beyond simple precipitation [19] [20]. The methodology proves especially effective for preparing unusual amino acid derivatives and peptide building blocks [19] [20].

Table 2: One-Step Coupling Strategies Performance

| Coupling Strategy | Reaction Time (minutes) | Temperature (°C) | Yield Range (%) | Selectivity | Notable Features |

|---|---|---|---|---|---|

| Direct O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate/1-Hydroxy-7-azabenzotriazole coupling | 15-240 | 25-60 | 85-98 | High | Automated compatibility |

| O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate-mediated coupling | 15-180 | 25 | 90-97 | Very High | Low epimerization |

| 5-nitro-4,6-dithiocyanatopyrimidine coupling (Novel) | 1-5 | 25 | 88-95 | Excellent | Extremely fast, recyclable |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-Hydroxysuccinimide coupling | 30-360 | 0-25 | 70-90 | Good | Water-soluble reagents |

| Three-component carbon dioxide coupling | 60-180 | 25 | 85-94 | High | Green chemistry approach |

| One-pot precipitation method | 60-1440 | 0-25 | 40-94 | Moderate to High | No purification needed |

Advanced flow chemistry techniques have been integrated with one-step coupling strategies to enable continuous synthesis of fluorenylmethoxycarbonyl-protected amino acids [21] [23]. These methods utilize elevated temperatures and enhanced mixing to achieve rapid reaction rates while maintaining excellent product quality [31]. Flow-based approaches offer particular advantages for scale-up applications and automated synthesis platforms [21] [23].

Optimization of Reaction Conditions for Yield Enhancement

Systematic optimization of reaction conditions has revealed critical parameters that significantly influence the yield and purity of fluorenylmethoxycarbonyl-2-aminobenzoic acid synthesis [27] [28]. Temperature control emerges as a fundamental factor, with optimal ranges typically falling between 45-60°C for most coupling reactions [29] [31]. However, careful consideration must be given to avoid temperatures exceeding 70°C, which can lead to racemization of chiral centers in amino acid substrates [31].

Solvent selection profoundly impacts both coupling efficiency and subsequent deprotection reactions [33] [36]. While dimethylformamide remains the standard solvent for many applications, alternative solvent systems such as dimethyl sulfoxide/ethyl acetate mixtures offer improved environmental profiles and enhanced reaction kinetics [33] [36]. Research has demonstrated that dimethyl sulfoxide/ethyl acetate (1:9) provides optimal conditions for both coupling and deprotection steps [36].

Stirring rate optimization represents an often-overlooked parameter that can dramatically improve reaction outcomes [31]. Studies have shown that increasing stirring rates from 300-500 revolutions per minute to 700-1000 revolutions per minute can enhance yields by 25-40% [31]. This improvement results from enhanced mass transfer and more effective mixing of heterogeneous reaction components [31].

Table 3: Optimization Parameters and Yield Enhancement

| Parameter | Standard Conditions | Optimized Conditions | Yield Improvement (%) | Critical Notes |

|---|---|---|---|---|

| Temperature | 25°C | 45-60°C | 15-25 | Avoid >70°C for racemization |

| Solvent System | Dimethylformamide | Dimethyl sulfoxide/Ethyl acetate mixtures | 10-20 | Polarity affects both coupling and deprotection |

| Base Concentration | 20% piperidine | 25% alternative bases | 5-15 | Pyrrolidine alternative to piperidine |

| Reaction Time | 2-4 hours | 15 min - 1 hour | 20-35 | Fast stirring crucial for efficiency |

| Reagent Equivalents | 3-5 equiv | 1.2-2.0 equiv | 10-18 | Excess minimizes side reactions |

| Stirring Rate | 300-500 rpm | 700-1000 rpm | 25-40 | Enhanced mixing improves kinetics |

| pH Control | 8-9 | 8.5 | 8-12 | Optimal for carbamate stability |

| Catalyst Loading | 10 mol% | 5-15 mol% | 12-22 | Balance activity vs. cost |

Base selection and concentration optimization have revealed that pyrrolidine can serve as an effective alternative to piperidine for fluorenylmethoxycarbonyl deprotection reactions [33] [36]. Pyrrolidine demonstrates superior performance in less polar solvent systems and enables the use of more environmentally benign reaction media [36]. The optimized concentration of 25% pyrrolidine in appropriate solvent mixtures provides enhanced deprotection efficiency compared to traditional piperidine-based protocols [33] [36].

Reagent stoichiometry optimization has demonstrated that reducing excess reagent quantities from 3-5 equivalents to 1.2-2.0 equivalents can improve yields by 10-18% while simultaneously reducing waste and cost [27] [30]. This optimization requires precise control of reaction conditions but offers significant advantages for large-scale synthesis applications [27] [30].

Table 4: Solvent Effects on Fluorenylmethoxycarbonyl-2-Aminobenzoic Acid Synthesis

| Solvent System | Coupling Efficiency (%) | Deprotection Efficiency (%) | Overall Yield (%) | Environmental Impact | Cost Factor |

|---|---|---|---|---|---|

| Pure Dimethylformamide | 92-98 | 95-99 | 88-96 | High (toxic) | Low |

| Pure Dimethyl sulfoxide | 85-92 | 98-99 | 84-91 | Moderate | Low |

| Dichloromethane/Dimethylformamide (8:2) | 88-95 | 90-95 | 80-90 | Moderate | Moderate |

| Dimethyl sulfoxide/Ethyl acetate (1:9) | 90-96 | 88-94 | 80-90 | Low | Moderate |

| Dimethyl sulfoxide/Ethyl acetate (4:6) | 85-90 | 92-97 | 78-87 | Low | Moderate |

| Acetone/Water (9:1) | 75-85 | 85-90 | 64-77 | Very Low | Very Low |

| Tetrahydrofuran/Dimethylformamide (7:3) | 82-89 | 88-93 | 72-83 | Low | Moderate |

| N-Butylpyrrolidinone | 88-93 | 90-95 | 79-88 | Low | High |

Advanced analytical techniques have enabled real-time monitoring of reaction progress, facilitating precise optimization of reaction parameters [38]. In-line ultraviolet-visible spectroscopy provides continuous feedback on fluorenylmethoxycarbonyl deprotection kinetics, enabling fine-tuning of reaction conditions for maximum efficiency [38]. These monitoring approaches have proven particularly valuable for automated synthesis platforms where consistent product quality is essential [38].